Pepstatin Ammonium

概要

説明

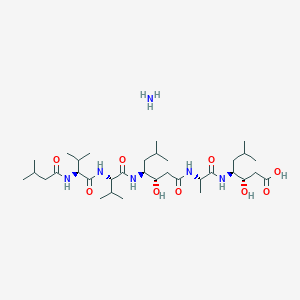

ペプスタチンアンモニウムは、ペプスタチンAアンモニウムとしても知られており、アスパラギン酸プロテアーゼの強力な阻害剤です。これは、珍しいアミノ酸であるスタチン(4-アミノ-3-ヒドロキシ-6-メチルヘプタン酸)を含むヘキサペプチドです。 この化合物は、ピコモル濃度でペプシンを阻害する能力のために、当初は様々な種の放線菌の培養物から単離されました 。その後、ほとんどすべての酸性プロテアーゼを高い効力で阻害することが明らかになっており、科学研究で広く使用されています。

準備方法

合成ルートと反応条件: ペプスタチンアンモニウムは、通常、放線菌を用いた微生物発酵によって合成されます。このプロセスには、化合物の産生を促進する特定の条件下で微生物を培養することが含まれます。 発酵液は、その後、溶媒抽出やクロマトグラフィーなどの様々な精製工程を経て、ペプスタチンアンモニウムを単離し精製します .

工業生産方法: 工業的な設定では、ペプスタチンアンモニウムの生産は同様のアプローチに従いますが、より大規模に行われます。発酵プロセスは、最大収量のために最適化され、高度な精製技術が採用されて、最終製品の高純度が保証されます。 この化合物は、多くの場合、バルクで生産され、その安定性と効力を維持するために、管理された条件下で保管されます .

化学反応の分析

反応の種類: ペプスタチンアンモニウムは、主にアスパラギン酸プロテアーゼとの阻害反応を起こします。それはこれらの酵素と1:1の複合体を形成し、その活性を効果的にブロックします。 この阻害は非常に選択的であり、チオールプロテアーゼ、中性プロテアーゼ、セリンプロテアーゼなどの他のタイプのプロテアーゼには影響を与えません .

一般的な試薬と条件: 阻害反応は、通常、生理的条件下で行われ、化合物はエタノール、メタノール、ジメチルスルホキシド(DMSO)などの溶媒に溶解してから、緩衝液に希釈されます。 これらの反応におけるペプスタチンアンモニウムの作業濃度は、通常、マイクロモル範囲です .

生成される主要な生成物: これらの反応の主要な生成物は、不活性な酵素-阻害剤複合体です。 この複合体の形成は、標的プロテアーゼの活性を効果的に低下させ、様々な生物学的プロセスを調節します .

4. 科学研究への応用

ペプスタチンアンモニウムは、化学、生物学、医学、産業などの分野で、特に科学研究において幅広い応用があります。

科学的研究の応用

Pepstatin Ammonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

ペプスタチンアンモニウムは、アスパラギン酸プロテアーゼの活性部位に結合して、安定な酵素-阻害剤複合体を形成することで、その効果を発揮します。この結合により、プロテアーゼが天然の基質と相互作用することができなくなり、その活性が阻害されます。 この化合物がアスパラギン酸プロテアーゼに対して高い選択性を示すのは、酵素の天然基質の遷移状態を模倣するスタチン残基を含むその独特の構造によるものです .

6. 類似の化合物との比較

ペプスタチンアンモニウムは、アスパラギン酸プロテアーゼに対する高い特異性と、これらの酵素と安定な複合体を形成する能力のために、プロテアーゼ阻害剤の中でユニークです。類似の化合物には、次のものがあります。

ペプスタチン トリフルオロ酢酸: ペプスタチンの別の形態で、同様の阻害特性を持っています.

ペプスタチン 酢酸: ペプスタチンの変異体で、同様の用途に使用されます.

ベスタチン: アミノペプチダーゼの阻害剤であり、標的の特異性が異なります.

ペプスタチンアンモニウムは、幅広いアスパラギン酸プロテアーゼの強力な阻害剤であり、様々な研究分野で広く使用されているため、際立っています。

類似化合物との比較

Pepstatin Ammonium is unique among protease inhibitors due to its high specificity for aspartic proteases and its ability to form stable complexes with these enzymes. Similar compounds include:

Pepstatin Trifluoroacetate: Another form of Pepstatin with similar inhibitory properties.

Pepstatin Acetate: A variant of Pepstatin used in similar applications.

Bestatin: An inhibitor of aminopeptidases, which differs in its target specificity.

E-64: A cysteine protease inhibitor with a different mechanism of action.

This compound stands out due to its potent inhibition of a broad range of aspartic proteases and its widespread use in various research fields.

生物活性

Pepstatin ammonium is a potent inhibitor of the enzyme pepsin, which plays a critical role in protein digestion in the stomach. As a member of the aspartic protease inhibitor family, pepstatin has garnered attention for its biological activities, particularly in the context of gastrointestinal health and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for health.

Pepstatin is a peptide derived from Streptomyces species and is characterized by its specific structure that allows it to inhibit pepsin effectively. Its molecular formula is , with a melting point of 229-231°C. The compound exhibits low toxicity, with LD50 values indicating safety across various animal models .

Pepstatin functions as a competitive inhibitor of pepsin, binding to its active site and preventing substrate access. Studies have shown that pepstatin exhibits different inhibition patterns depending on the substrate used:

- Uncompetitive inhibition was observed in systems using natural proteins like hemoglobin.

- Noncompetitive inhibition occurred with synthetic dipeptides such as N-acetyl-L-phenylalanyl-L-tyrosine .

The concentration-dependent binding of pepstatin to pepsin suggests that higher concentrations lead to more significant inhibition effects.

Inhibition of Pepsin

The potency of pepstatin as an inhibitor is highlighted in various studies:

- 50% Inhibition Concentration (IC50) :

This specificity for pepsin indicates its potential use in managing conditions related to excessive gastric acid secretion.

Anti-inflammatory Properties

Research has demonstrated that pepstatin can inhibit carrageenan-induced edema in animal models. For instance, intraperitoneal administration of pepstatin at a dose of 1.25 mg/kg resulted in a 30% reduction in edema formation . This suggests that pepstatin may modulate inflammatory responses through its enzymatic inhibition.

Toxicity and Safety Profile

Pepstatin exhibits low toxicity levels across various species:

- LD50 values via intraperitoneal injection range from 450 mg/kg in dogs to 1,090 mg/kg in mice, indicating a favorable safety profile for potential therapeutic use .

Gastric Ulcer Treatment

Studies have shown that pepstatin can have therapeutic effects on gastric ulcers induced experimentally in rats. It has been reported to protect against stomach ulcers by inhibiting pepsin activity, thus reducing gastric damage .

Potential in Cancer Research

Recent investigations have explored the role of ammonia (related to nitrogen metabolism) and its interaction with proteins like pepstatin in the context of neurodegenerative diseases such as Alzheimer’s Disease (AD). While not directly linked to pepstatin’s action, these studies underscore the importance of protease inhibitors in broader biological contexts .

Summary Table of Biological Activities

| Activity Type | Description | Effective Concentration |

|---|---|---|

| Pepsin Inhibition | Competitive inhibitor of pepsin | IC50: 0.01 µg/ml |

| Anti-inflammatory | Reduces carrageenan-induced edema | 1.25 mg/kg (30% inhibition) |

| Gastric Ulcer Protection | Protective effects against gastric ulcers | Effective at low doses |

特性

IUPAC Name |

azane;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9.H3N/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSVECGZWBIQJQ-HXBNWBQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。